molecular formula C11H12F2O4 B6241359 ethyl 2,2-difluoro-2-(4-methoxyphenoxy)acetate CAS No. 807368-85-0

ethyl 2,2-difluoro-2-(4-methoxyphenoxy)acetate

Cat. No. B6241359
CAS RN: 807368-85-0
M. Wt: 246.2
InChI Key:
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Description

Ethyl 2,2-difluoro-2-(4-methoxyphenoxy)acetate (EDFMA) is an organofluorine compound used in various scientific applications. It is a colorless liquid with a boiling point of 122°C and a melting point of -38°C. It is soluble in water, ethanol, and other organic solvents. EDFMA is a versatile compound that has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Ethyl 2,2-difluoro-2-(4-methoxyphenoxy)acetate has been used in a variety of scientific research applications. It has been used in organic synthesis to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in biochemistry to study the structure and function of proteins and enzymes. In addition, it has been used in pharmacology to study the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

Ethyl 2,2-difluoro-2-(4-methoxyphenoxy)acetate is an organofluorine compound that has a unique and versatile mechanism of action. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase, lipoxygenase, and phospholipase A2, which are involved in the synthesis of inflammatory mediators. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
ethyl 2,2-difluoro-2-(4-methoxyphenoxy)acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, such as cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, such as serotonin and dopamine. Furthermore, it has been shown to have antioxidant, antifungal, and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The use of ethyl 2,2-difluoro-2-(4-methoxyphenoxy)acetate in laboratory experiments provides a number of advantages. It is a versatile compound that can be used in a variety of research applications. It is also easy to synthesize and is relatively inexpensive. One of the main limitations of ethyl 2,2-difluoro-2-(4-methoxyphenoxy)acetate is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of ethyl 2,2-difluoro-2-(4-methoxyphenoxy)acetate in scientific research. One potential direction is the use of ethyl 2,2-difluoro-2-(4-methoxyphenoxy)acetate in drug development. It could be used to synthesize new drugs that target specific enzymes or proteins involved in disease processes. Additionally, it could be used to study the pharmacokinetics and pharmacodynamics of existing drugs. Another potential direction is the use of ethyl 2,2-difluoro-2-(4-methoxyphenoxy)acetate in the synthesis of agrochemicals, dyes, and other compounds. Finally, it could be used to study the structure and function of proteins and enzymes involved in biochemical pathways.

Synthesis Methods

Ethyl 2,2-difluoro-2-(4-methoxyphenoxy)acetate can be synthesized using either a two-step or a three-step method. The two-step method involves the reaction of 4-methoxyphenol with trifluoromethyl iodide in the presence of a base, such as sodium hydroxide. The resulting product is then reacted with ethyl acetate in the presence of a catalyst, such as zinc chloride, to form ethyl 2,2-difluoro-2-(4-methoxyphenoxy)acetate. The three-step method involves the reaction of 4-methoxyphenol with trifluoromethanesulfonic anhydride in the presence of a base, such as sodium hydroxide. The resulting product is then reacted with ethyl acetate in the presence of a catalyst, such as zinc chloride, to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 2,2-difluoro-2-(4-methoxyphenoxy)acetate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-methoxyphenol", "ethyl bromoacetate", "sodium hydride", "diethyl malonate", "potassium carbonate", "bromine", "sodium iodide", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-methoxyphenyl-2-bromoethyl ether by reacting 4-methoxyphenol with ethyl bromoacetate in the presence of sodium hydride.", "Step 2: Synthesis of 2,2-difluoro-2-(4-methoxyphenoxy)acetic acid by reacting 4-methoxyphenyl-2-bromoethyl ether with diethyl malonate in the presence of potassium carbonate and bromine.", "Step 3: Synthesis of ethyl 2,2-difluoro-2-(4-methoxyphenoxy)acetate by reacting 2,2-difluoro-2-(4-methoxyphenoxy)acetic acid with sodium borohydride and then with hydrochloric acid and sodium iodide to form the corresponding acid chloride, which is then reacted with ethyl acetate in the presence of sodium bicarbonate and magnesium sulfate to yield the final product.", "Step 4: Purification of ethyl 2,2-difluoro-2-(4-methoxyphenoxy)acetate by washing with water and drying with magnesium sulfate." ] }

CAS RN

807368-85-0

Product Name

ethyl 2,2-difluoro-2-(4-methoxyphenoxy)acetate

Molecular Formula

C11H12F2O4

Molecular Weight

246.2

Purity

95

Origin of Product

United States

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